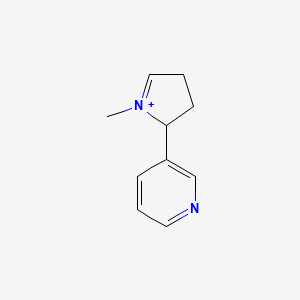
Nicotine imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotine imine belongs to the class of organic compounds known as alkaloids and derivatives. These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Also some synthetic compounds of similar structure are attributed to alkaloids. In addition to carbon, hydrogen and nitrogen, alkaloids may also contain oxygen, sulfur and more rarely other elements such as chlorine, bromine, and phosphorus. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from nicotine through the action of the enzymes cytochrome P450 2A6 and cytochrome P450 2B6. In addition, this compound can be converted into cotinine through its interaction with the enzyme aldehyde oxidase. In humans, this compound is involved in the nicotine metabolism pathway and the nicotine action pathway.
Wissenschaftliche Forschungsanwendungen
Pharmacological Insights
Nicotine imine is primarily recognized for its role in the metabolism of nicotine, which is known for its stimulatory effects on the central nervous system. As an intermediate metabolite, this compound may influence pathways related to addiction and neuroprotection.
Neuroprotective Effects
Research indicates that this compound might have neuroprotective properties. In animal models of Parkinson's disease, nicotine has been shown to activate nicotinic acetylcholine receptors, which can mitigate dopaminergic neuron loss and improve motor functions . this compound's structural similarity to other alkaloids positions it as a candidate for further exploration in neuroprotective therapies.
Cognitive Enhancement
Studies have highlighted that metabolites of nicotine, including this compound, may enhance cognitive functions. In experiments involving Alzheimer’s models, nicotine metabolites improved memory consolidation and neuronal health by regulating brain-derived neurotrophic factor expression .
Toxicological Implications
The toxicological profile of this compound is significant in understanding the adverse effects associated with tobacco use. It is implicated in oxidative stress mechanisms that contribute to cellular damage.
Mechanisms of Toxicity
Evidence suggests that this compound may participate in redox cycling processes leading to the generation of reactive oxygen species (ROS), which can cause lipid peroxidation and DNA damage . This involvement underscores the need for further research into its role in tobacco-related diseases.
Molecular Interactions and Cancer Research
Recent studies have identified this compound as a potential biomarker in oral squamous cell carcinoma (OSCC). Its interactions with key enzymes involved in DNA methylation suggest a role in tumorigenicity.
Binding Affinity Studies
Molecular docking analyses have demonstrated that this compound exhibits significant binding affinity with DNA methyltransferase 1 (DNMT1), a crucial enzyme in epigenetic modifications associated with cancer progression. The binding energy recorded for this compound was -6.2 Kcal/Mol, indicating strong interactions within the regulatory domain of DNMT1 .
Predictive Biomarker Potential
The identification of this compound alongside other metabolites like N-methylnicotinium ion in nail samples from OSCC patients suggests its potential as a predictive biomarker for cancer diagnostics . This finding opens avenues for utilizing this compound in clinical settings to monitor disease progression or treatment efficacy.
Synthesis and Research Methodologies
This compound can be synthesized through various methods, including biosynthetic pathways and synthetic chemistry techniques. Understanding these methods is essential for developing research protocols aimed at studying its biological effects.
| Synthesis Method | Description |
|---|---|
| Natural Biosynthesis | Derived from metabolic pathways of Nicotiana species |
| Synthetic Routes | Laboratory synthesis through chemical reactions |
Eigenschaften
CAS-Nummer |
74710-78-4 |
|---|---|
Molekularformel |
C10H13N2+ |
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine |
InChI |
InChI=1S/C10H13N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/q+1 |
InChI-Schlüssel |
GTQXYYYOJZZJHL-UHFFFAOYSA-N |
SMILES |
C[N+]1=CCCC1C2=CN=CC=C2 |
Kanonische SMILES |
C[N+]1=CCCC1C2=CN=CC=C2 |
Physikalische Beschreibung |
Solid |
Synonyme |
nicotine delta 1'(5)' iminium ion nicotine imine nicotine iminium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















